molecular formula C24H25N3O2 B5423801 4-benzyl-3-ethyl-1-(isoquinolin-5-ylcarbonyl)-1,4-diazepan-5-one

4-benzyl-3-ethyl-1-(isoquinolin-5-ylcarbonyl)-1,4-diazepan-5-one

Cat. No. B5423801
M. Wt: 387.5 g/mol
InChI Key: AWQMJIPBSNXZRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-3-ethyl-1-(isoquinolin-5-ylcarbonyl)-1,4-diazepan-5-one, also known as Ro 15-4513, is a benzodiazepine receptor antagonist that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. The compound has been shown to have a high affinity for the benzodiazepine receptor and can effectively block the binding of benzodiazepines to this receptor.

Mechanism of Action

4-benzyl-3-ethyl-1-(isoquinolin-5-ylcarbonyl)-1,4-diazepan-5-one 15-4513 acts as a competitive antagonist at the benzodiazepine receptor, blocking the binding of benzodiazepines to this receptor. This leads to a decrease in the activity of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. The decrease in GABA-A receptor activity can lead to a variety of effects, including sedation, anxiolysis, and muscle relaxation.
Biochemical and physiological effects:
This compound 15-4513 has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the activity of the GABA-A receptor, which can lead to sedation, anxiolysis, and muscle relaxation. This compound 15-4513 has also been shown to block the effects of benzodiazepines on memory and learning. In addition, this compound 15-4513 has been shown to have anti-convulsant properties, making it a potential treatment for epilepsy.

Advantages and Limitations for Lab Experiments

4-benzyl-3-ethyl-1-(isoquinolin-5-ylcarbonyl)-1,4-diazepan-5-one 15-4513 has several advantages for use in lab experiments. It is a highly specific antagonist for the benzodiazepine receptor, making it an effective tool for studying the effects of benzodiazepines on the brain and behavior. This compound 15-4513 is also relatively stable and can be easily synthesized in the lab.
However, this compound 15-4513 also has some limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to study long-term effects. In addition, this compound 15-4513 can have off-target effects on other receptors, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on 4-benzyl-3-ethyl-1-(isoquinolin-5-ylcarbonyl)-1,4-diazepan-5-one 15-4513. One area of research is the role of the benzodiazepine receptor in alcohol addiction and withdrawal. This compound 15-4513 has been shown to be effective in reducing alcohol withdrawal symptoms in animal models, and further research is needed to determine its potential as a treatment for alcohol addiction.
Another area of research is the development of more selective benzodiazepine receptor antagonists. This compound 15-4513 has some off-target effects on other receptors, and more selective antagonists could provide a clearer picture of the role of the benzodiazepine receptor in various physiological and behavioral processes.
Overall, this compound 15-4513 is a valuable tool for studying the benzodiazepine receptor and its role in various physiological and behavioral processes. Further research is needed to fully understand the potential of this compound as a treatment for various disorders.

Synthesis Methods

The synthesis of 4-benzyl-3-ethyl-1-(isoquinolin-5-ylcarbonyl)-1,4-diazepan-5-one 15-4513 involves several steps, starting with the reaction of ethyl 3-oxopentanoate with 2-aminoethanol to form 4-ethyl-3-hydroxy-1-piperidinecarboxylic acid ethyl ester. This compound is then reacted with benzyl chloroformate to form 4-benzyl-3-ethyl-1-piperidinecarboxylic acid ethyl ester. The final step involves the reaction of this compound with isoquinoline-5-carbonyl chloride to form this compound 15-4513.

Scientific Research Applications

4-benzyl-3-ethyl-1-(isoquinolin-5-ylcarbonyl)-1,4-diazepan-5-one 15-4513 has been widely used in scientific research to study the benzodiazepine receptor and its role in various physiological and behavioral processes. It has been shown to be an effective tool for studying the effects of benzodiazepines on the brain and behavior. This compound 15-4513 has also been used to investigate the role of the benzodiazepine receptor in alcohol addiction and withdrawal.

properties

IUPAC Name

4-benzyl-3-ethyl-1-(isoquinoline-5-carbonyl)-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c1-2-20-17-26(14-12-23(28)27(20)16-18-7-4-3-5-8-18)24(29)22-10-6-9-19-15-25-13-11-21(19)22/h3-11,13,15,20H,2,12,14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQMJIPBSNXZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=CC=CC4=C3C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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